

Evaluating the therapeutic potential of YM-216391 versus established anticancer drugs.

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Compound of Interest

Compound Name: YM-216391

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YM-216391: A Potent Cytotoxic Cyclic Peptide with Therapeutic Potential in Oncology

A Comparative Analysis Against Established Anticancer Drugs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of **YM-216391**, a novel cyclic peptide, and compares its therapeutic potential with established anticancer agents. This analysis is based on available preclinical data, with a focus on its cytotoxic activity, and offers insights into its potential positioning in the landscape of cancer therapeutics.

Introduction to YM-216391

YM-216391 is a unique cyclic peptide isolated from the mycelium of *Streptomyces nobilis*.^{[1][2]} Structurally, it is characterized by a polyoxazole-thiazole moiety.^[3] Preclinical studies have demonstrated its potent cytotoxic effects against a range of human cancer cell lines, suggesting its potential as a broad-spectrum anticancer agent.^{[1][4]} While its precise mechanism of action is still under investigation, its potent in vitro activity warrants a comparative assessment against current standard-of-care chemotherapeutic agents.

In Vitro Cytotoxicity Profile of YM-216391

YM-216391 has demonstrated significant dose-dependent inhibition of cancer cell growth. The initial discovery and subsequent studies have reported its high potency, particularly against cervical and breast cancer cell lines.

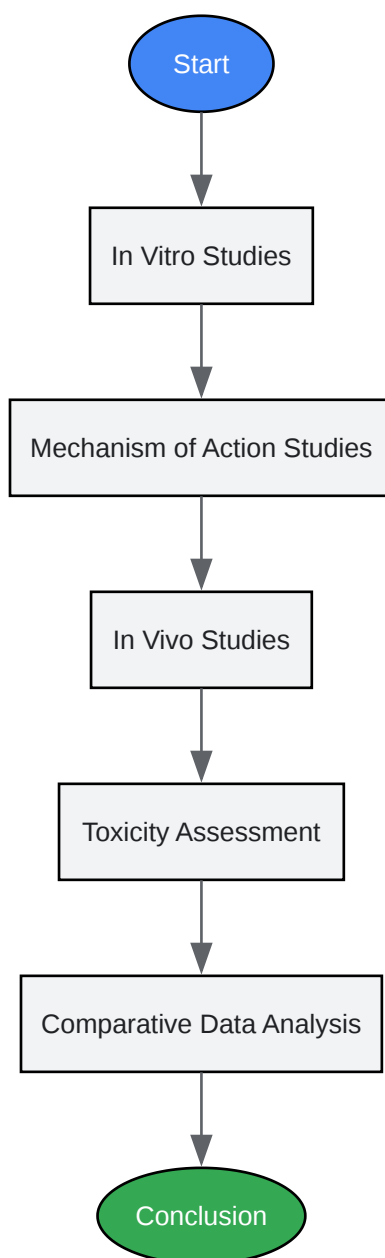
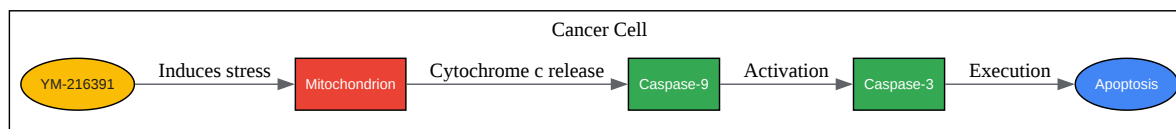
Table 1: Comparative in vitro cytotoxicity (IC50) of **YM-216391** and established anticancer drugs.

Cell Line	Cancer Type	YM-216391 IC50 (nM)	Cisplatin IC50 (μM)	Paclitaxel IC50 (nM)	Doxorubicin IC50 (μM)
HeLa S3	Cervical Cancer	14[1]	12 - 22.4[5][6]	-	-
MCF-7	Breast Cancer	Data not available	-	3.5 (as μM)[4]	1.1 - 4[7][8]
MDA-MB-231	Breast Cancer	Data not available	-	300[4]	1 - 1.65[7][9]

Note: IC50 values for established drugs can vary significantly between studies due to different experimental conditions. The values presented are for comparative purposes and are sourced from various publications.

Mechanism of Action: A Hypothesized Pathway

The exact molecular target and signaling pathway of **YM-216391** have not yet been fully elucidated and are described as potentially "unprecedented".[4] However, based on the cytotoxic nature of many cyclic peptides, a hypothesized mechanism could involve the induction of apoptosis through mitochondrial-mediated pathways. This is a common mechanism for many natural product-derived anticancer agents.



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